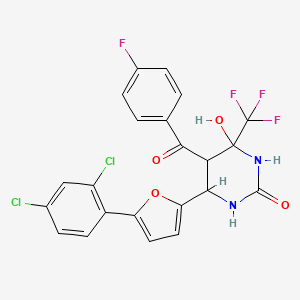![molecular formula C25H25ClN4O3 B11626551 propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11626551.png)
propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a tetrahydropyrimidine ring
Vorbereitungsmethoden
The synthesis of propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method includes the reaction of 3-chlorophenyl isocyanate with isopropanol to form the intermediate compound, which is then reacted with other reagents under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and sodium hydroxide for substitution reactions, are commonly used.
Major Products: The major products formed depend on the type of reaction and the conditions used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.
N-(4-Chlorophenyl)acetamide: Another compound with a chlorophenyl group, used in various chemical applications.
(3RS)-3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: A compound with similar structural features, used in medicinal chemistry.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C25H25ClN4O3 |
|---|---|
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
propan-2-yl 6-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H25ClN4O3/c1-15(2)33-24(31)21-16(3)29(4)25(32)27-23(21)20-14-30(19-8-6-5-7-9-19)28-22(20)17-10-12-18(26)13-11-17/h5-15,23H,1-4H3,(H,27,32) |
InChI-Schlüssel |
CQJVANUWIJIFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=O)N1C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(dimethylamino)phenyl]-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B11626470.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626471.png)
![{[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid](/img/structure/B11626477.png)
![Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11626489.png)

![2-[(furan-2-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626501.png)

![5-(4-tert-butylphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11626514.png)
![Diethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626516.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626518.png)
![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626524.png)

![2-Oxo-2-(thiophen-2-YL)ethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate](/img/structure/B11626541.png)
![(2Z)-5-amino-2-(3-bromo-4-methoxybenzylidene)-7-(3-bromo-4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11626543.png)
